molecular formula C34H42Br2N2 B3162848 3,9-Dibromo-5,11-bis(2-ethylhexyl)-5,11-dihydroindolo[3,2-b]carbazole CAS No. 882066-04-8

3,9-Dibromo-5,11-bis(2-ethylhexyl)-5,11-dihydroindolo[3,2-b]carbazole

Cat. No. B3162848
CAS RN: 882066-04-8
M. Wt: 638.5 g/mol
InChI Key: AHZAATOCMNMAGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,9-Dibromo-5,11-bis(2-ethylhexyl)-5,11-dihydroindolo[3,2-b]carbazole” is a chemical compound . It is a derivative of carbazole, which is characterized by its π electron-rich and extended structure . It contains a total of 84 bonds, including 42 non-H bonds, 24 multiple bonds, 12 rotatable bonds, 24 aromatic bonds, 2 five-membered rings, 3 six-membered rings, 4 nine-membered rings, 1 twelve-membered ring, and 2 Pyrrole(s) .


Molecular Structure Analysis

The molecular structure of “3,9-Dibromo-5,11-bis(2-ethylhexyl)-5,11-dihydroindolo[3,2-b]carbazole” is complex, with a total of 84 bonds . It has a planar conjugated bi-cyclic structure engaging stronger π–π interactions .


Chemical Reactions Analysis

While specific chemical reactions involving “3,9-Dibromo-5,11-bis(2-ethylhexyl)-5,11-dihydroindolo[3,2-b]carbazole” are not detailed in the available resources, similar compounds have been known to undergo Suzuki–Miyaura cross-coupling reactions .

Scientific Research Applications

Organic Field-Effect Transistors

This compound has been used in the synthesis of donor-acceptor (D-A) copolymers, which are crucial for the development of organic field-effect transistors (OFETs) . These OFETs have potential applications in flexible and low-cost E-paper, smart cards, radio frequency identification, and displays .

Organic Semiconductors

Indolocarbazole derivatives, such as the compound , are good candidates for organic semiconductors . They possess a structure similar to pentacene, known for its outstanding charge carrier mobility . Moreover, indolocarbazole has a relatively wide bandgap and much lower highest occupied molecular orbital (HOMO), which gives them much higher oxidative stability in air than pentacene .

Organic Electronics

The compound has attracted attention due to the prospective applications of these conjugated materials in organic electronics . This is due to their excellent planarity and the ability to replace hydrogen atoms in 5- or 11-, and 2, 8- or 3, 9-positions with many functional groups .

Synthesis of Polymeric Materials

The compound has been used as an intermediate for the synthesis of polymeric materials . These materials have a wide range of applications, including in the creation of organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) .

Bulk Heterojunction (BHJ) Solar Cells

The compound has been used in combination with P3HT in BHJ solar cells . These solar cells are a type of organic photovoltaic cell where two materials are mixed together to form an interpenetrating network of donor and acceptor materials, allowing for greater efficiency .

Photophysical Studies

The compound has been used in photophysical studies . These studies are crucial for understanding the behavior of light and its interaction with matter, which has applications in a wide range of fields, including physics, chemistry, and engineering .

Future Directions

Carbazole derivatives have attracted much attention in view of the prospective applications of these conjugated materials in organic electronics . They possess a structure similar to pentacene, such as the excellent planarity, and the latter is well known for its outstanding charge carrier mobility . Therefore, “3,9-Dibromo-5,11-bis(2-ethylhexyl)-5,11-dihydroindolo[3,2-b]carbazole” and similar compounds could potentially be used in the development of new organic electronic devices.

properties

IUPAC Name

3,9-dibromo-5,11-bis(2-ethylhexyl)indolo[3,2-b]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H42Br2N2/c1-5-9-11-23(7-3)21-37-31-17-25(35)13-15-27(31)29-20-34-30(19-33(29)37)28-16-14-26(36)18-32(28)38(34)22-24(8-4)12-10-6-2/h13-20,23-24H,5-12,21-22H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZAATOCMNMAGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN1C2=CC3=C(C=C2C4=C1C=C(C=C4)Br)N(C5=C3C=CC(=C5)Br)CC(CC)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H42Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856362
Record name 3,9-Dibromo-5,11-bis(2-ethylhexyl)-5,11-dihydroindolo[3,2-b]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

638.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,9-Dibromo-5,11-bis(2-ethylhexyl)-5,11-dihydroindolo[3,2-b]carbazole

CAS RN

882066-04-8
Record name 3,9-Dibromo-5,11-bis(2-ethylhexyl)-5,11-dihydroindolo[3,2-b]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,9-Dibromo-5,11-bis(2-ethylhexyl)-5,11-dihydroindolo[3,2-b]carbazole
Reactant of Route 2
3,9-Dibromo-5,11-bis(2-ethylhexyl)-5,11-dihydroindolo[3,2-b]carbazole
Reactant of Route 3
Reactant of Route 3
3,9-Dibromo-5,11-bis(2-ethylhexyl)-5,11-dihydroindolo[3,2-b]carbazole
Reactant of Route 4
3,9-Dibromo-5,11-bis(2-ethylhexyl)-5,11-dihydroindolo[3,2-b]carbazole
Reactant of Route 5
3,9-Dibromo-5,11-bis(2-ethylhexyl)-5,11-dihydroindolo[3,2-b]carbazole
Reactant of Route 6
3,9-Dibromo-5,11-bis(2-ethylhexyl)-5,11-dihydroindolo[3,2-b]carbazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.